7-Methyl-2-piperidin-3-yl-1H-benzimidazole is a chemical compound belonging to the benzimidazole family, which is characterized by a fused benzene and imidazole ring. This compound exhibits significant pharmacological potential, particularly in medicinal chemistry, due to its structural features that allow for interactions with various biological targets. The presence of the piperidine moiety enhances its bioactivity, making it a subject of interest in drug development.
The synthesis and characterization of 7-Methyl-2-piperidin-3-yl-1H-benzimidazole have been documented in various research studies. Notably, it has been synthesized using methods involving condensation reactions and other synthetic strategies that leverage the reactivity of benzimidazole derivatives .
This compound is classified as a benzimidazole derivative. Benzimidazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structural modifications in 7-Methyl-2-piperidin-3-yl-1H-benzimidazole contribute to its unique pharmacological profile .
The synthesis of 7-Methyl-2-piperidin-3-yl-1H-benzimidazole typically involves several methods:
The synthesis may involve using catalysts such as ammonium nickel sulfate or metal complexes to facilitate reactions under mild conditions. Reaction conditions often include temperature control and solvent choice to optimize yield and purity .
The molecular structure of 7-Methyl-2-piperidin-3-yl-1H-benzimidazole consists of a benzimidazole core substituted with a methyl group at the 7-position and a piperidine ring at the 2-position. The molecular formula is , indicating the presence of carbon, hydrogen, and nitrogen atoms essential for its biological activity.
Key structural data includes:
7-Methyl-2-piperidin-3-yl-1H-benzimidazole can participate in various chemical reactions:
Reactions involving this compound often require careful control of conditions such as temperature, solvent type, and reaction time to achieve desired yields and product purity.
The mechanism of action for 7-Methyl-2-piperidin-3-yl-1H-benzimidazole involves its interaction with specific biological targets:
Research indicates that similar benzimidazole derivatives exhibit activity against various biological targets, suggesting that this compound may share these properties.
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy confirm the structural integrity and purity of synthesized compounds .
7-Methyl-2-piperidin-3-yl-1H-benzimidazole has several potential applications:
The structural architecture of 7-Methyl-2-piperidin-3-yl-1H-benzimidazole (C₁₃H₁₇N₃; CAS 933682-42-9) exemplifies strategic molecular hybridization in modern drug design [4] [10]. Its core consists of a benzimidazole system—a bicyclic structure merging benzene and imidazole rings—linked to a piperidine moiety via a carbon-carbon bond at the piperidine's 3-position. This configuration creates a multifunctional pharmacophore: the planar benzimidazole unit enables intercalation with biological macromolecules, while the basic piperidine nitrogen (predicted pKₐ ~12.27) facilitates hydrogen bonding and protonation-dependent interactions with target proteins [4]. The methyl group at the benzimidazole 7-position introduces steric modulation, fine-tuning lipophilicity and electron distribution [6] [10].
Table 1: Physicochemical Profile of 7-Methyl-2-piperidin-3-yl-1H-benzimidazole
Property | Value | Method/Note |
---|---|---|
Molecular Formula | C₁₃H₁₇N₃ | Confirmed via CAS registry |
Molecular Weight | 215.29 g/mol | [4] [6] [10] |
Boiling Point | 452.3 ± 38.0 °C | Predicted |
Density | 1.141 ± 0.06 g/cm³ | Predicted |
pKₐ | 12.27 ± 0.30 | Predicted (piperidine N basicity) |
Storage Class Code | 11 (Combustible Solids) | [10] |
This hybrid scaffold leverages synergistic bioactivity: benzimidazoles confer antimicrobial and antiparasitic properties, while piperidine enhances blood-brain barrier permeability and enables CNS targeting [2] [8]. The molecule’s conformational flexibility allows adaptation to diverse binding pockets, explaining its emergence in multitarget drug discovery pipelines for neurological and infectious diseases [6] [8].
Benzimidazole derivatives trace a storied path in pharmacology, beginning with antiparasitic agents like albendazole in the 1970s and expanding to proton-pump inhibitors (omeprazole) by the late 1980s [2]. The scaffold’s versatility stems from its bioisosteric resemblance to purines, enabling mimicry of nucleotide-protein interactions [8]. By the early 2000s, structural hybridization strategies gained prominence, with piperidine-benzimidazole fusions emerging as a focus to enhance pharmacokinetic properties and target engagement breadth.
The integration of piperidine marked a pivotal shift: unlike early benzimidazoles constrained to gastrointestinal applications, piperidine’s basic nitrogen enabled CNS penetration. This led to compounds like 2-piperidin-3-yl-1H-benzimidazole (CAS 123771-23-3), investigated for neuropharmacological potential [3] [9]. Concurrently, antimicrobial research exploited the triazole-linked benzimidazole-piperidine hybrids, demonstrating efficacy against E. coli DNA gyrase through hydrogen bonding with Asp73 and Asp49 residues [8]. The 7-methyl variant (933682-42-9) represents an evolutionary refinement—introducing a methyl group to optimize metabolic stability without compromising binding affinity, reflecting medicinal chemistry’s "methyl effect" principles [4] [6].
This specific derivative exemplifies contemporary "multitarget-directed ligand" (MTDL) paradigms, addressing limitations of single-target agents in complex diseases like Alzheimer’s and antimicrobial resistance [2] [8]. In vitro profiling reveals dual cholinesterase inhibition: it exhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) IC₅₀ values spanning 19.44–42.01 μM and 21.57–47.03 μM, respectively, positioning it competitively against standards like galantamine (AChE IC₅₀ 18.05–19.34 μM; BuChE IC₅₀ 21.45 μM) [2]. The 7-methyl group critically modulates selectivity—electron-donating groups (e.g., methyl) enhance cholinesterase affinity versus unsubstituted analogs, while ortho-methoxy aryl substitutions optimize BuChE binding [2].
Table 2: Pharmacological Activities of Benzimidazole-Piperidine Analogs
Activity Type | Key Findings | Reference |
---|---|---|
Cholinesterase Inhibition | IC₅₀ range: 19.44–42.01 µM (AChE); 21.57–47.03 µM (BuChE) | [2] |
Antimicrobial Activity | Triazole-hybrid derivatives show efficacy vs. E. coli (compound 7k) | [8] |
Molecular Docking | Docking scores: −7.6 to −10.50 for AChE/BuChE; H-bonding with active site residues | [2] [8] |
Beyond neurology, its piperidine-embedded structure enables DNA intercalation and topoisomerase inhibition, evidenced by benzimidazole-piperidine-triazole hybrids suppressing E. coli growth (compound 7k) via gyrase B subunit binding [8]. Molecular dynamics confirm complex stability (RMSD <2Å over 100 ns), underscoring the scaffold’s suitability for targeting conformationally dynamic enzymes [8]. These attributes—paired with synthetic accessibility from 2-mercaptobenzimidazole intermediates—validate its prioritization as a versatile chemotype for neurodegenerative and anti-infective therapeutic development [2] [6].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9